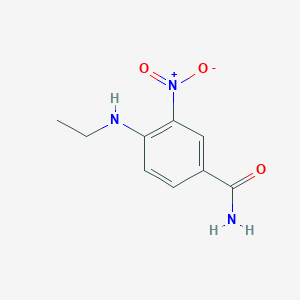

4-(Ethylamino)-3-nitrobenzamide

Description

4-(Ethylamino)-3-nitrobenzamide (CAS 62306-06-3) is a nitroaromatic compound with the molecular formula C₉H₁₁N₃O₃ and a molecular weight of 209.206 g/mol . Structurally, it features an ethylamino group (-NHCH₂CH₃) at the 4-position and a nitro group (-NO₂) at the 3-position of the benzamide backbone.

Properties

CAS No. |

62306-06-3 |

|---|---|

Molecular Formula |

C9H11N3O3 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

4-(ethylamino)-3-nitrobenzamide |

InChI |

InChI=1S/C9H11N3O3/c1-2-11-7-4-3-6(9(10)13)5-8(7)12(14)15/h3-5,11H,2H2,1H3,(H2,10,13) |

InChI Key |

JJDONAVASZMYRM-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The following table summarizes key structural analogues of 4-(ethylamino)-3-nitrobenzamide, emphasizing differences in substituents, synthesis methods, and applications:

Key Research Findings and Trends

Impact of Substituents on Bioactivity: The chloromethyl group in BNB enhances antitumor activity, likely due to its electrophilic reactivity, which may interact with cellular nucleophiles . Nitro group positioning influences electronic properties: In 4-(ethylamino)-3-nitrobenzamide, the nitro group at C3 stabilizes the aromatic ring, affecting solubility and reactivity .

Synthesis Efficiency :

- The Schotten–Baumann reaction (e.g., for N-(3-chlorophenethyl)-4-nitrobenzamide) enables rapid amide bond formation under mild conditions .

- Thionyl chloride is widely used to convert carboxylic acids to acyl chlorides, as seen in 4-chloro-3-nitrobenzamide synthesis .

Formulation Challenges :

- BNB’s instability in aqueous environments necessitates lipid-based delivery systems (SLNs/NLCs) to improve bioavailability .

Crystallography and Stability: Crystal structures of analogues like 4-tert-butylamino-3-nitrobenzoic acid and 4-chloro-3-nitrobenzamide provide insights into molecular packing and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.